4-Amino-2-methylbutanoic acid

Description

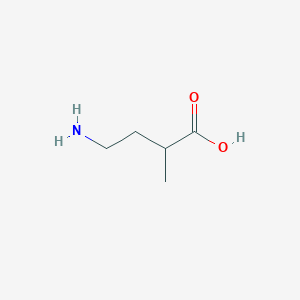

4-Amino-2-methylbutanoic acid (CAS RN: 42453-21-4) is a branched-chain amino acid derivative with the molecular formula C5H11NO2 and an average molecular weight of 117.148 g/mol . Its structure features a methyl group at the 2-position of the butanoic acid backbone and an amino group at the 4-position.

This compound is an analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Its structural modifications influence receptor binding and functional activity at GABA receptors, particularly the GABAC subtype .

Propriétés

IUPAC Name |

4-amino-2-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-4(2-3-6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBRINKRALSWNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70962500 | |

| Record name | 4-Amino-2-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70962500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42453-21-4 | |

| Record name | 4-Amino-2-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70962500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Amino-2-methylbutanoic acid can be synthesized through several methods. One common approach involves the alkylation of a suitable precursor, such as 2-methylbutanoic acid, followed by the introduction of an amino group. This can be achieved through a series of reactions including esterification, reduction, and amination.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. These methods may include the use of specific catalysts and optimized reaction conditions to facilitate the efficient conversion of starting materials into the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

4-Amino-2-methylbutanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxyl group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogenating agents or acylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, alcohol derivatives, and substituted amino acids.

Applications De Recherche Scientifique

4-Amino-2-methylbutanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor in the biosynthesis of certain amino acids and peptides.

Medicine: Research is ongoing into its potential therapeutic applications, including its role in metabolic pathways and as a potential drug candidate.

Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 4-Amino-2-methylbutanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The exact pathways and targets may vary depending on the specific application and context of its use.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 4-amino-2-methylbutanoic acid and its analogues:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent at 2-Position | Stereochemistry | CAS RN |

|---|---|---|---|---|---|

| This compound | C5H11NO2 | 117.148 | Methyl (-CH3) | Racemic or resolved* | 42453-21-4 |

| 4-Amino-2-methylenebutanoic acid | C5H9NO2 | 115.132 | Methylene (=CH2) | Undefined | 65370-67-4 |

| 4-Amino-2-chlorobutanoic acid | C4H8ClNO2 | 137.57 | Chloro (-Cl) | Undefined | Not provided |

| GABA (γ-aminobutyric acid) | C4H9NO2 | 103.12 | Hydrogen (-H) | Undefined | 56-12-2 |

| 2-Amino-2-methylbutanoic acid | C5H11NO2 | 117.15 | Methyl (-CH3) | Undefined | 595-39-1 |

*Enantiomers (S) and (R) have been synthesized and characterized .

Key Observations :

- The methyl substituent in this compound introduces steric bulk compared to GABA, altering receptor interactions.

- 4-Amino-2-methylenebutanoic acid (with a rigid double bond) and 4-amino-2-chlorobutanoic acid (with an electronegative chlorine atom) exhibit distinct electronic and conformational properties .

Receptor Binding and Functional Activity

Studies on GABAC receptor activity reveal critical differences in agonist/antagonist efficacy among these analogues :

| Compound Name | KD (μM) | Intrinsic Activity (% of GABA) | KB (μM) for Antagonism |

|---|---|---|---|

| This compound | 189 | 12.1% | 53 |

| 4-Amino-2-methylenebutanoic acid | 182 | 4.4% | 101 |

| 4-Amino-2-chlorobutanoic acid | 285 | 5.2% | Not reported |

| GABA | 1–10 | 100% | N/A |

Key Findings :

- This compound acts as a weak partial agonist with moderate receptor affinity (KD = 189 μM) and the highest intrinsic activity (12.1%) among the analogues. Its antagonist potency (KB = 53 μM) suggests dual functionality .

- 4-Amino-2-methylenebutanoic acid shows similar KD but lower intrinsic activity (4.4%), likely due to reduced conformational flexibility from the methylene group.

- The chloro-substituted analogue exhibits the lowest affinity (KD = 285 μM), possibly due to unfavorable electronic interactions with the receptor.

Stereochemical Considerations

Enantiomers of this compound, (S)- and (R)- forms, have distinct biological profiles. For example:

- (S)-4-Amino-2-methylbutanoic acid was synthesized via diastereomer separation of phthalimide derivatives, with configurations confirmed by X-ray crystallography .

Activité Biologique

4-Amino-2-methylbutanoic acid (also known as 4-amino-2-methylbutanoate or 2-amino-4-methylbutanoic acid) is a compound with significant biological activity, particularly in the fields of pharmaceutical development, nutrition science, and biochemical research. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 115.15 g/mol. Its structure features an amino group, a carboxylic acid group, and a branched aliphatic chain, contributing to its unique biochemical properties.

Biological Activities

1. Neurological Effects:

Research indicates that this compound acts as a precursor in the synthesis of neurotransmitters and may influence neurological functions. It has been studied for its potential role in treating neurological disorders by modulating neurotransmitter levels, particularly gamma-aminobutyric acid (GABA), which is crucial for inhibitory neurotransmission .

2. Muscle Recovery and Growth:

This compound is also investigated for its benefits in sports nutrition. Studies suggest that it may enhance muscle recovery and growth by influencing amino acid metabolism and protein synthesis pathways .

3. Biochemical Research:

In biochemical studies, this compound serves as an important substrate for various enzymatic reactions. It has been identified as a potent inhibitor of gamma-aminobutyric acid aminotransferase (GABA-T), with implications for the regulation of GABA levels in the brain .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: The compound acts as a competitive reversible inhibitor of GABA-T, which plays a critical role in GABA metabolism. By inhibiting this enzyme, it may increase GABA levels in the brain, potentially alleviating symptoms associated with anxiety and depression .

- Amino Acid Metabolism: It participates in amino acid metabolism pathways, influencing the synthesis and degradation of other amino acids, which can affect overall metabolic health .

Case Studies

-

Pharmaceutical Applications:

A study demonstrated that incorporating this compound into peptide structures enhanced their stability and bioactivity, making them more effective as therapeutic agents . -

Nutritional Studies:

In clinical trials involving athletes, supplementation with this compound showed promising results in improving recovery times post-exercise and increasing muscle protein synthesis rates . -

Metabolic Pathway Analysis:

Research analyzing serum amino acid profiles revealed that administration of this compound resulted in significant changes in metabolic responses among participants, indicating its potential utility in metabolic disorders .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.